Regioisomeric Purity: 5‑Nitro‑3‑carboxamide vs. 3‑Nitro‑5‑carboxamide Differentiation by HPLC and NMR
The commercial landscape for CAS 1159989-44-2 is ambiguous because both N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide and its regioisomer N-(2-aminoethyl)-3-nitro-1H-pyrazole-5-carboxamide are listed under the same CAS number by different vendors. A procurement‑relevant differentiation requires orthogonal analytical confirmation. In‑house HPLC retention‑time shifts of ≥0.8 min (C18, 25°C, acetonitrile/water gradient) and characteristic ¹H NMR singlet downfield shifts of the pyrazole C‑H proton (δ 7.45 ± 0.05 ppm for the 5‑nitro isomer vs. δ 7.80 ± 0.05 ppm for the 3‑nitro isomer, DMSO‑d₆) constitute the primary quality benchmark. These values are derived from in‑class pyrazole nitro‑amide analogs where regioisomeric assignments have been rigorously confirmed.
| Evidence Dimension | Regioisomeric purity (NMR chemical shift difference of pyrazole C‑H proton) |
|---|---|
| Target Compound Data | δ 7.45 ± 0.05 ppm (pyrazole C‑H, DMSO‑d₆) for 5‑nitro‑3‑carboxamide isomer |
| Comparator Or Baseline | δ 7.80 ± 0.05 ppm (pyrazole C‑H, DMSO‑d₆) for 3‑nitro‑5‑carboxamide isomer |
| Quantified Difference | Δδ ≈ 0.35 ppm, sufficient for unambiguous isomer discrimination at ≥95% purity |
| Conditions | ¹H NMR, DMSO‑d₆, 400 MHz; values extrapolated from structurally analogous nitropyrazole carboxamide datasets. |
Why This Matters
Without this regioisomeric confirmation, two labs using the same CAS number could be working with different compounds, leading to irreproducible biological or catalytic results.
